N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide
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Description
N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research on derivatives of similar compounds, such as imidazole and thiazole derivatives, has demonstrated significant antibacterial and anticancer activities. For instance, derivatives synthesized from common intermediates showed promising antibacterial activity (K. Ramalingam et al., 2019)[https://consensus.app/papers/synthesis-25aryl134oxadiazol2ylthion-ramalingam/56fd624951145ff9ae9e0be171b55b9f/?utm_source=chatgpt]. Additionally, compounds incorporating the imidazole structure have been explored for their anticancer properties, indicating potential research avenues for the compound (A. Evren et al., 2019)[https://consensus.app/papers/synthesis-evaluation-5methyl4phenyl-derivatives-evren/d4d394bb8afd5545b6e433ffd81ab361/?utm_source=chatgpt].
Anticancer and Antimicrobial Applications
- A variety of synthesized compounds, including those with imidazolyl and thiazole moieties, have been evaluated for their anticancer and antimicrobial efficacy. For example, studies on 5-methyl-4-phenyl thiazole derivatives have shown selective cytotoxicity against cancer cell lines, suggesting a potential application in developing new anticancer agents (M. Duran et al., 2012)[https://consensus.app/papers/synthesis-duran/d567d186865d512d9114a3c18526029e/?utm_source=chatgpt].
Chemical Characterization and Pharmacological Potential
- The structural elucidation and pharmacological evaluation of similar compounds provide a foundation for understanding the chemical behavior and potential therapeutic uses of N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide. For instance, the synthesis and characterization of imidazopyridine- and purine-thioacetamide derivatives offer insights into methodologies for chemical synthesis and evaluation, which could be relevant for studying the compound of interest (Mingzhang Gao et al., 2016)[https://consensus.app/papers/synthesis-carbon11labeled-purinethioacetamide-gao/a0ae7fc62fa25f9a9cf363074413204f/?utm_source=chatgpt].
Anticonvulsant and Antimicrobial Properties
- Investigations into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives have demonstrated anticonvulsant activity, suggesting a potential research direction for neurological applications (Zeynep Aktürk et al., 2002)[https://consensus.app/papers/synthesis-activity-omega1h1imidazolylnphenylalkanoic-aktürk/69d1d32e4d7d5243a7b8061348714d18/?utm_source=chatgpt]. Furthermore, the antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives points to the broad pharmacological potential of compounds with complex structures (Farag M. A. Altalbawy, 2013)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-altalbawy/635974ddaa215d2f862c27a7be1d39df/?utm_source=chatgpt].
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-18-10-5-9-17(13-18)22-25-21(16-7-3-2-4-8-16)23(26-22)30-15-20(27)24-14-19-11-6-12-29-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKFUSZQYJORBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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